molecular formula C11H11NO4 B1337549 4-(2-Formamidophenyl)-4-oxobutanoic acid CAS No. 35402-54-1

4-(2-Formamidophenyl)-4-oxobutanoic acid

Cat. No.: B1337549
CAS No.: 35402-54-1
M. Wt: 221.21 g/mol
InChI Key: WREZIFMYXDIZJT-UHFFFAOYSA-N
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Description

4-(2-Formamidophenyl)-4-oxobutanoic acid, also known as N-formylkynurenine, is a derivative of kynurenine. It is an important intermediate in the kynurenine pathway, which is involved in the metabolism of tryptophan. This compound has a molecular formula of C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Formamidophenyl)-4-oxobutanoic acid typically involves the formylation of kynurenine. One common method is the reaction of kynurenine with formic acid under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and reduce production costs. specific industrial processes are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(2-Formamidophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Formamidophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It plays a role in the study of the kynurenine pathway and its implications in diseases such as neurodegenerative disorders.

    Medicine: Research on this compound contributes to understanding the metabolism of tryptophan and its impact on human health.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Formamidophenyl)-4-oxobutanoic acid involves its role in the kynurenine pathway. It is formed by the oxidation of kynurenine and subsequently converted to other metabolites. This compound interacts with various enzymes and receptors involved in tryptophan metabolism, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Formamidophenyl)-4-oxobutanoic acid is unique due to its specific role in the kynurenine pathway and its potential implications in various biological processes and diseases. Its formyl group distinguishes it from other similar compounds, providing unique reactivity and applications in research .

Biological Activity

4-(2-Formamidophenyl)-4-oxobutanoic acid (CAS No. 35402-54-1) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3, characterized by the presence of a formamidophenyl moiety attached to a 4-oxobutanoic acid structure. This unique configuration contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and lung adenocarcinoma (A-549) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Table 1: IC50 Values Against Cancer Cell Lines

CompoundMCF-7 IC50 (µg/mL)A-549 IC50 (µg/mL)
This compound6.4022.09
Doxorubicin9.1815.06

These results highlight that this compound has a lower IC50 value compared to the standard chemotherapeutic agent Doxorubicin, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against various microbial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A recent study assessed the cytotoxic effects on MCF-7 and A-549 cells, confirming significant activity with IC50 values lower than those observed for established chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation tested the compound against various pathogens, demonstrating notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Properties

IUPAC Name

4-(2-formamidophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-7-12-9-4-2-1-3-8(9)10(14)5-6-11(15)16/h1-4,7H,5-6H2,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREZIFMYXDIZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482886
Record name 4-(2-Formamidophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35402-54-1
Record name 4-(2-Formamidophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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